2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a key component of many drugs and is used in a variety of applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. Benzimidazole compounds, for example, have been known to exhibit a broad spectrum of biological activities .
Scientific Research Applications
Synthesis and Chemical Properties
Research on structurally related compounds, such as pyrimido[1,2‐a]benzimidazoles, demonstrates the synthetic routes and chemical transformations these compounds can undergo. For instance, Troxler and Weber (1974) detailed the synthesis of methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate and its derivatives through reactions involving 2-aminobenzimidazole and dimethyl acetylenedicarboxylate. Such studies highlight the synthetic versatility and potential modifications that can be applied to compounds like 2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate for various applications (Troxler & Weber, 1974).
Potential Biological Activity
Compounds with similar structural motifs have been evaluated for their biological activities. For example, Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities, indicating that similar compounds could have potential applications in developing new antimicrobial agents. The study found that certain structural features significantly impact activity against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
Pharmacological Potential
Research on benzimidazole derivatives and related compounds has also explored their potential in pharmacological applications. For example, Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, highlighting the therapeutic potential of benzimidazole derivatives in treating diseases involving overexpression of specific enzymes. This suggests that the compound could be explored for similar pharmacological targets (Shibuya et al., 2018).
Mechanism of Action
properties
IUPAC Name |
2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O.C2H2O4/c1-17-11-22-23(12-18(17)2)29(16-27-22)14-20-7-9-28(10-8-20)15-24(30)26-13-19-3-5-21(25)6-4-19;3-1(4)2(5)6/h3-6,11-12,16,20H,7-10,13-15H2,1-2H3,(H,26,30);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNWRNRRWDIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.